molecular formula C11H20Cl2N2O6S2 B11958459 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide CAS No. 42514-09-0

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide

Cat. No.: B11958459
CAS No.: 42514-09-0
M. Wt: 411.3 g/mol
InChI Key: DTPNPUYTOQFCIE-UHFFFAOYSA-N
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Description

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two 2-chloroethylsulfonyl groups and a propanamide backbone, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-(2-chloroethylsulfonyl)propanoic acid with a suitable amine to form the corresponding amide. This intermediate is then further reacted with another equivalent of 3-(2-chloroethylsulfonyl)propanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide involves its interaction with specific molecular targets. The chloroethylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. This compound may also interfere with cellular pathways by modifying key enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloroethylsulfonyl)propanoic acid
  • N-(2-chloroethylsulfonyl)propanamide
  • 3-(2-chloroethylsulfonyl)-N-methylpropanamide

Uniqueness

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide is unique due to its dual chloroethylsulfonyl groups and propanamide backbone, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

42514-09-0

Molecular Formula

C11H20Cl2N2O6S2

Molecular Weight

411.3 g/mol

IUPAC Name

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide

InChI

InChI=1S/C11H20Cl2N2O6S2/c12-3-7-22(18,19)5-1-10(16)14-9-15-11(17)2-6-23(20,21)8-4-13/h1-9H2,(H,14,16)(H,15,17)

InChI Key

DTPNPUYTOQFCIE-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)CCCl)C(=O)NCNC(=O)CCS(=O)(=O)CCCl

Origin of Product

United States

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